3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15BrO |
|---|---|
Molecular Weight |
303.19 g/mol |
IUPAC Name |
3-bromo-2-methoxy-9,9-dimethylfluorene |
InChI |
InChI=1S/C16H15BrO/c1-16(2)12-7-5-4-6-10(12)11-8-14(17)15(18-3)9-13(11)16/h4-9H,1-3H3 |
InChI Key |
ZJIWMLHQGJEFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC(=C(C=C31)OC)Br)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound such as 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene , a suite of NMR experiments would be employed for complete structural assignment.
Advanced 1D and 2D NMR Experiments for Structural Assignment
A complete structural assignment of This compound would necessitate a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR (Proton NMR): The ¹H NMR spectrum would provide crucial information on the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (ratio of protons). For instance, the two methyl groups at the C9 position would be expected to produce a sharp singlet, integrating to six protons. The methoxy (B1213986) group protons would also appear as a singlet, integrating to three protons. The aromatic protons would exhibit more complex splitting patterns due to spin-spin coupling.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aliphatic, aromatic, attached to an electronegative atom). For example, the quaternary carbon at C9 and the carbons of the methyl and methoxy groups would appear in the upfield region, while the aromatic carbons would be found in the downfield region.
2D NMR Experiments: To definitively assign the complex aromatic signals and confirm connectivity, several 2D NMR experiments would be utilized:
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of protonated carbons.
A hypothetical ¹H NMR data table for the aromatic region is presented below to illustrate the expected data.
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 | 7.6 - 7.8 | d | 7.5 - 8.0 |
| H-4 | 7.5 - 7.7 | s | - |
| H-5 | 7.3 - 7.5 | d | 7.0 - 7.5 |
| H-6 | 7.2 - 7.4 | t | 7.0 - 7.5 |
| H-7 | 7.2 - 7.4 | t | 7.0 - 7.5 |
| H-8 | 7.8 - 8.0 | d | 7.5 - 8.0 |
Application of NMR for Purity Assessment and Isomer Differentiation
NMR spectroscopy is a powerful tool for assessing the purity of a synthesized compound. The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities, such as starting materials, byproducts, or residual solvents. For instance, in the synthesis of the related compound, 3-Bromo-9,9-dimethylfluorene , ¹H-NMR was used to determine a purity of 95%. chemicalbook.com
Furthermore, NMR is critical for differentiating between structural isomers. For example, the position of the bromo and methoxy groups on the fluorene (B118485) ring system would significantly alter the chemical shifts and coupling patterns of the aromatic protons. By detailed analysis of the NMR data, including NOE (Nuclear Overhauser Effect) experiments which can show through-space proximity of protons, the correct isomeric structure can be unequivocally determined.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) in Fluorene Research
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. Unlike low-resolution MS, HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique molecular formula, which is a critical step in the identification of a new compound. For This compound (C₁₆H₁₅BrO), HRMS would be used to confirm this exact elemental composition, distinguishing it from other potential compounds with the same nominal mass. The use of HRMS has been documented in the characterization of other complex fluorene derivatives.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint that can be used to confirm the structure. For This compound , characteristic fragmentation pathways would be expected:
Loss of a methyl group (-CH₃): A common fragmentation for compounds with methyl groups, leading to a peak at [M-15]⁺.
Loss of a methoxy group (-OCH₃): This would result in a peak at [M-31]⁺.
Loss of bromine (-Br): The bromine atom can be lost as a radical, leading to a peak at [M-79]⁺ or [M-81]⁺, reflecting the two isotopes of bromine.
Cleavage of the fluorene ring system: More energetic conditions can lead to the fragmentation of the fluorene core itself.
A hypothetical mass spectrometry data table is provided below:
| m/z | Hypothetical Relative Intensity (%) | Possible Fragment |
| 302/304 | 100 | [M]⁺ |
| 287/289 | 60 | [M-CH₃]⁺ |
| 271 | 40 | [M-OCH₃]⁺ |
| 223 | 80 | [M-Br]⁺ |
Vibrational Spectroscopic Characterization (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule. For This compound , the FTIR spectrum would be expected to show characteristic absorption bands.
The use of FTIR has been established in the characterization of various fluorene derivatives. A hypothetical FTIR data table for the target compound is shown below:
| Wavenumber (cm⁻¹) | Hypothetical Intensity | Vibrational Mode |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (from methyl and methoxy groups) |
| 1600-1450 | Medium to Strong | Aromatic C=C ring stretches |
| 1250-1200 | Strong | Aryl-O-CH₃ stretch (asymmetric) |
| 1050-1000 | Medium | Aryl-O-CH₃ stretch (symmetric) |
| ~600 | Medium to Weak | C-Br stretch |
By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of This compound can be achieved, providing a solid foundation for further research into its properties and potential applications.
Interpretation of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum would be expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.
The aromatic C-H stretching vibrations of the fluorene backbone would typically appear in the region of 3100-3000 cm⁻¹. The presence of the methoxy group (-OCH₃) would be confirmed by C-H stretching vibrations of the methyl group, usually observed between 2950 and 2850 cm⁻¹. Furthermore, the characteristic C-O stretching vibration of the aryl ether linkage is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Methoxy (-OCH₃) C-H | Stretching | 2950-2850 |
| Aryl C-O | Asymmetric Stretching | 1275-1200 |
| Aryl C-O | Symmetric Stretching | 1075-1020 |
| C-Br | Stretching | 600-500 |
| gem-Dimethyl C-H | Stretching & Bending | Varies |
This table represents expected values and the precise, experimentally determined wavenumbers for this compound are not available in the searched literature.
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis
Electronic Absorption Spectroscopy, or UV-Vis, provides insights into the electronic transitions within a molecule and is particularly useful for analyzing conjugated π-systems. The fluorene core possesses an extended π-electron system, and its UV-Vis spectrum is expected to show characteristic absorption bands.
Analysis of Electronic Transitions and Conjugation Length
The UV-Vis spectrum of this compound would be anticipated to display absorptions corresponding to π-π* transitions within the aromatic system. The substitution pattern on the fluorene ring, including the bromo and methoxy groups, would influence the energy of these transitions and, consequently, the absorption maxima (λmax). The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted fluorene, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The conjugation length of the fluorene system is a primary determinant of the absorption wavelengths. While the core fluorene structure defines the fundamental conjugation, the substituents can modulate the electronic distribution and effective conjugation. Analysis of the precise λmax values and molar absorptivity (ε) would allow for a detailed understanding of the electronic structure. For related 9,9-dimethylfluorene derivatives, absorption maxima are often observed in the UV region, and similar behavior would be expected for this compound.
| Transition Type | Expected Absorption Region |
| π-π* | UV-A / UV-B |
Specific experimental λmax and molar absorptivity values for this compound are not available in the searched literature.
X-ray Crystallography for Solid-State Molecular Geometry and Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformational preferences, and intermolecular interactions of this compound.
Elucidation of Conformational Preferences in the Solid State
A single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would confirm the planar nature of the fluorene backbone and the geometry of the substituents. The orientation of the methoxy group relative to the fluorene ring and the precise bond distance of the C-Br bond would be determined with high precision. For instance, in the related compound 2,7-Dibromo-9,9-dimethyl-9H-fluorene, the fluorene system is essentially planar. researchgate.net
Investigation of Intermolecular Interactions and Crystal Packing
The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular forces. X-ray crystallography would allow for the detailed investigation of these interactions, such as π-π stacking between the aromatic fluorene rings and potential halogen bonding involving the bromine atom. The distances and geometries of these interactions are crucial for understanding the solid-state properties of the material. In 2,7-Dibromo-9,9-dimethyl-9H-fluorene, weak π-π interactions have been observed to influence the crystal packing. researchgate.net
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates | Precise position of each atom in the unit cell. |
| Bond Lengths and Angles | Geometric details of the molecule. |
| Intermolecular Distances | Information on packing and non-covalent interactions. |
A crystallographic information file (CIF) for this compound, which would contain this data, is not available in the public domain based on the conducted searches.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) in a compound. This provides a crucial verification of the compound's stoichiometry and purity.
For this compound, with a molecular formula of C₁₆H₁₅BrO, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the empirical formula.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 63.38 |
| Hydrogen (H) | 4.99 |
| Bromine (Br) | 26.35 |
| Oxygen (O) | 5.28 |
This table is based on the theoretical calculation for the molecular formula C₁₆H₁₅BrO. No experimental elemental analysis data for this compound was found in the searched literature.
Computational and Theoretical Investigations of 3 Bromo 2 Methoxy 9,9 Dimethyl 9h Fluorene
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Comprehensive DFT and TD-DFT studies on 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene, which would provide in-depth knowledge of its quantum chemical properties, are not found in the public domain. Such studies would be instrumental in understanding the molecule's behavior and potential applications.
Electronic Structure Elucidation: Frontier Molecular Orbitals (HOMO/LUMO)
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not available in the existing literature. The energy levels of these frontier orbitals are crucial for predicting the electronic transport properties, chemical reactivity, and the nature of electronic transitions within the molecule. For related fluorene (B118485) derivatives, the HOMO is typically localized on the electron-rich fluorene core, while the LUMO distribution can be influenced by the nature and position of substituent groups. However, without specific calculations for the title compound, any discussion remains speculative.
Energetic Analysis of Conformational Isomers
There is no published research on the energetic analysis of conformational isomers of this compound. The presence of the methoxy (B1213986) group introduces the possibility of different rotational conformations (rotamers) relative to the fluorene ring. A computational study would involve rotating the methoxy group and calculating the potential energy surface to identify the most stable conformer and the energy barriers between different conformations. This information is vital for understanding the molecule's flexibility and its packing in the solid state.
Computational Prediction of Spectroscopic Properties
Specific computational predictions of the spectroscopic properties (such as UV-Vis, IR, and NMR spectra) for this compound using methods like TD-DFT are not documented. While experimental characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, have been reported in the context of its synthesis, theoretical calculations that could corroborate and provide deeper insight into these experimental findings are absent from the available literature.
Reactivity Prediction and Mechanistic Insights through Computational Modeling
Computational modeling to predict the reactivity and elucidate reaction mechanisms involving this compound has not been a subject of published research. Such studies are critical for designing synthetic pathways and understanding the compound's stability and degradation pathways.
Transition State Analysis for Key Reactions
No information is available regarding the transition state analysis for key reactions involving this compound. Computational chemistry allows for the localization of transition state structures and the calculation of activation energies, which are fundamental to understanding the kinetics of chemical reactions. For instance, in palladium-catalyzed cross-coupling reactions, where bromoarenes are common substrates, transition state analysis could reveal the operative mechanism and factors influencing reaction efficiency.
Reaction Pathway Elucidation
The elucidation of reaction pathways for the synthesis or derivatization of this compound through computational modeling has not been reported. Mapping the potential energy surface for a chemical reaction provides a detailed, step-by-step understanding of the transformation from reactants to products, including the identification of intermediates and transition states. Such studies would be invaluable for optimizing reaction conditions and predicting potential side products.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment. For fluorene derivatives, MD simulations can provide valuable insights into several aspects:
Conformational Dynamics: MD simulations can predict how the molecule behaves over time, including the flexibility of its substituent groups (the bromo, methoxy, and dimethyl groups) and the fluorene core itself.
Intermolecular Interactions: In a condensed phase (like a crystal or a polymer matrix), MD simulations can model how individual molecules of a fluorene derivative interact with each other. These interactions, such as π–π stacking, are crucial for the material's bulk properties. For instance, studies on other 9,9-disubstituted fluorenes have highlighted the importance of packing effects on the twisting of the fluorene unit. mdpi.com
Solvation Effects: By simulating the compound in the presence of various solvents, MD can predict its solubility and how the solvent influences its conformation and electronic properties.
While no specific MD simulation data for this compound has been published, such studies would be invaluable for designing materials with specific properties, for example, in the field of organic electronics where intermolecular packing can significantly impact charge transport.
Structure-Reactivity and Structure-Electronic Property Relationships through Theoretical Approaches
Theoretical approaches, particularly those based on quantum mechanics, are fundamental in establishing relationships between a molecule's structure and its chemical reactivity and electronic properties. Density Functional Theory (DFT) is a widely used method for this purpose in the study of fluorene derivatives.
Structure-Reactivity Relationships:
The reactivity of a molecule is often governed by the distribution of its electron density. Theoretical methods can calculate various descriptors to predict reactivity:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, an ESP map would likely show negative potential around the oxygen of the methoxy group and the bromine atom, and positive potential on the hydrogen atoms.
Structure-Electronic Property Relationships:
The electronic properties of fluorene derivatives are central to their application in areas like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Theoretical calculations can predict:
Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectra of the molecule, which arise from electronic transitions between different molecular orbitals.
Ionization Potential and Electron Affinity: These properties, related to the HOMO and LUMO energies, are crucial for understanding the charge injection and transport characteristics of the material in electronic devices.
For other fluorene derivatives, studies have shown how different substituents can modulate the HOMO-LUMO gap and, consequently, the optical and electronic properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths.
Below is a hypothetical data table illustrating the kind of information that could be generated from DFT calculations for this compound, based on typical values for similar compounds. It is important to note that this data is illustrative and not based on actual published research for this specific compound.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.9 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 3.9 eV | Correlates with electronic transition energy and chemical stability. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
Reactivity and Chemical Transformations of 3 Bromo 2 Methoxy 9,9 Dimethyl 9h Fluorene
Cross-Coupling Reactions Involving the Bromo Moiety
The carbon-bromine bond at the 3-position of the fluorene (B118485) ring is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in the construction of complex molecular architectures.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. beilstein-journals.orgnih.govillinois.edu In the context of 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 3-position. The general reaction involves the coupling of the bromo-fluorene derivative with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. beilstein-journals.org
The selection of the palladium catalyst and ligands is crucial for achieving high yields and good functional group tolerance. beilstein-journals.org While specific studies on this compound are not extensively documented in publicly available literature, the reactivity is expected to be analogous to other bromo-aromatic compounds. For instance, the coupling of various aryl bromides with arylboronic acids is often accomplished using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands. beilstein-journals.org The choice of base, commonly sodium carbonate, potassium carbonate, or cesium carbonate, and the solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water, are also critical parameters. beilstein-journals.org
A representative, albeit generalized, Suzuki-Miyaura coupling reaction is depicted below:
Table 1: Illustrative Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Product |
| 1 | Phenylboronic acid | 2-methoxy-9,9-dimethyl-3-phenyl-9H-fluorene |
| 2 | 4-Methoxyphenylboronic acid | 2-methoxy-3-(4-methoxyphenyl)-9,9-dimethyl-9H-fluorene |
| 3 | Thiophen-2-ylboronic acid | 2-methoxy-9,9-dimethyl-3-(thiophen-2-yl)-9H-fluorene |
| 4 | Pyridin-3-ylboronic acid | 2-methoxy-9,9-dimethyl-3-(pyridin-3-yl)-9H-fluorene |
| Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific literature data for this compound is limited. |
Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling provides a direct method for the formation of a C(sp²)–C(sp) bond, enabling the introduction of alkyne moieties onto the fluorene core. organic-chemistry.orgnih.govorganic-chemistry.org This reaction typically involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov
The reaction conditions for the Sonogashira coupling of this compound would likely involve a palladium source such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, a copper salt like CuI, and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), which can also serve as the solvent. organic-chemistry.orgnih.gov The reaction is generally sensitive to oxygen, thus requiring an inert atmosphere.
The resulting alkynyl-substituted fluorene derivatives are valuable intermediates for further transformations, including the synthesis of extended π-conjugated systems or for use in click chemistry.
Table 2: Potential Sonogashira Coupling Reactions of this compound
| Entry | Terminal Alkyne | Product |
| 1 | Phenylacetylene | 3-(phenylethynyl)-2-methoxy-9,9-dimethyl-9H-fluorene |
| 2 | Ethynyltrimethylsilane | 3-((trimethylsilyl)ethynyl)-2-methoxy-9,9-dimethyl-9H-fluorene |
| 3 | 1-Hexyne | 3-(hex-1-yn-1-yl)-2-methoxy-9,9-dimethyl-9H-fluorene |
| 4 | Propargyl alcohol | 3-(3-hydroxyprop-1-yn-1-yl)-2-methoxy-9,9-dimethyl-9H-fluorene |
| Note: This table illustrates potential reactions based on general Sonogashira coupling principles due to the absence of specific literature examples for this compound. |
Other Palladium-Catalyzed Coupling Reactions
Beyond Suzuki-Miyaura and Sonogashira couplings, the bromo group on the fluorene ring can participate in a variety of other palladium-catalyzed transformations. These include, but are not limited to, the Buchwald-Hartwig amination for the formation of C-N bonds, the Heck reaction for the formation of C-C bonds with alkenes, and Stille coupling with organotin reagents.
The Buchwald-Hartwig amination would allow for the synthesis of 3-amino-substituted fluorene derivatives by reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a strong base.
The Heck reaction would enable the introduction of vinyl groups at the 3-position through the coupling with various alkenes.
While specific examples for this compound are not readily found in the surveyed literature, the general principles of these reactions are well-established for a wide range of aryl bromides.
Functionalization of the Methoxy (B1213986) Group
The methoxy group at the 2-position of the fluorene core offers another site for chemical modification, primarily through cleavage of the ether bond to reveal a hydroxyl group. This hydroxyl functionality can then be used for further derivatization.
Demethylation Reactions
The cleavage of the methyl ether to yield the corresponding phenol (B47542) (3-Bromo-9,9-dimethyl-9H-fluoren-2-ol) is a key transformation. This is typically achieved using strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is a common and effective reagent for the demethylation of aryl methyl ethers. The reaction is usually performed in an inert solvent such as dichloromethane (B109758) at low temperatures.
Other reagents that could potentially be employed for this demethylation include other boron halides, aluminum halides, or strong protic acids like hydrobromic acid (HBr).
Modifications and Derivatizations of the Ether Linkage
Once the methoxy group is converted to a hydroxyl group, a plethora of derivatization reactions become accessible. The phenolic hydroxyl group can be alkylated to introduce different ether functionalities, acylated to form esters, or converted to a triflate, which can then participate in further cross-coupling reactions. These modifications allow for fine-tuning of the electronic properties and solubility of the fluorene-based molecules.
Reactions at the Fluorene Core (beyond Bromine and Methoxy positions)
Role As a Precursor and Building Block in Advanced Material Design
Incorporation into Oligomeric and Polymeric Architectures
The ability to form long, conjugated polymer chains is a cornerstone of modern organic electronics. 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene serves as a critical starting material for the creation of such polymers, which are utilized in devices like organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.net
The bromine atom on the this compound molecule is a key reactive site. It allows for the transformation of the molecule into a monomer that can be readily polymerized. A common strategy is to convert the bromo-functionalized fluorene (B118485) into a boronic acid or boronic ester derivative. This is typically achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate. The resulting fluorene-2-yl-boronic acid derivative can then participate in cross-coupling reactions. sigmaaldrich.com
Alternatively, the bromine atom can be left intact to create a brominated monomer that can be coupled with other aromatic compounds containing boronic acids or stannanes in well-established polymerization reactions like the Suzuki or Stille coupling. nih.govnih.gov The methoxy (B1213986) group at the 2-position can influence the electronic properties and solubility of the resulting polymer.
| Starting Material | Reaction | Resulting Monomer |
| This compound | Lithiation and borylation | 2-methoxy-9,9-dimethyl-9H-fluoren-3-ylboronic acid |
| This compound | Used directly | This compound |
Controlled polymerization techniques are essential for producing polymers with well-defined molecular weights and low polydispersity, which are crucial for consistent device performance. For fluorene-based systems, palladium-catalyzed cross-coupling reactions such as Suzuki and Stille polycondensation are widely employed. nih.govrsc.org
In a typical Suzuki polycondensation, a dibromo-fluorene monomer can be reacted with a diboronic acid-functionalized comonomer in the presence of a palladium catalyst and a base. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to control the polymerization process. For instance, using a catalyst system like Pd(PPh3)4 with an aqueous base in a biphasic solvent system is a common approach.
The Migita-Kosugi-Stille coupling polycondensation offers another route, particularly when chemoselectivity is required, allowing for the direct synthesis of polymers with bromoaryl groups in the side chains without the need for protecting groups. rsc.org
Scaffold for Chromophore and Fluorophore Development
The rigid, planar, and highly fluorescent nature of the fluorene core makes this compound an excellent scaffold for the development of chromophores and fluorophores for various optical applications, including nonlinear optics (NLO) and sensing. nih.govnih.gov
The bromine atom at the 3-position is a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. This allows for the creation of donor-π-acceptor (D-π-A) type chromophores, which are known for their large NLO responses. nih.gov
For example, a Suzuki coupling reaction can be used to attach an electron-donating group, such as an amine-substituted phenylboronic acid, to the 3-position of the fluorene core. Subsequent functionalization at other positions can then introduce an electron-accepting group, completing the D-π-A structure. The methoxy group at the 2-position can act as a secondary donor, further modulating the electronic properties.
Common synthetic transformations include:
Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.
Stille Coupling: Reaction with organostannanes. nih.gov
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
These reactions enable the precise placement of functional groups to fine-tune the absorption and emission characteristics of the resulting fluorophores.
Computational methods, particularly Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic and optical properties of new materials before their synthesis. researchgate.netdntb.gov.ua For fluorene-based chromophores, these calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which determine the electronic transition energies and thus the absorption and emission wavelengths. nih.govdntb.gov.ua
The design of chromophores with specific optical properties relies on understanding how different functional groups affect the electronic structure. For a D-π-A system based on the this compound scaffold, the following principles apply:
Electron-Donating Groups (EDGs): The methoxy group at the 2-position and any additional donors attached at the 3-position will raise the HOMO energy level.
Electron-Withdrawing Groups (EWGs): Attaching an EWG to the fluorene backbone will lower the LUMO energy level.
π-Conjugated Linker: The fluorene system itself acts as the π-bridge, and extending this conjugation with other aromatic units can further tune the energy levels.
By strategically combining these elements, the HOMO-LUMO gap can be engineered to achieve desired absorption and emission characteristics, shifting the color from the blue region, typical of many fluorene derivatives, towards green, red, or even near-infrared. nih.gov
| Functional Group Position | Effect on Electronic Structure | Impact on Optical Properties |
| Methoxy at C2 | Raises HOMO | Red-shift in absorption/emission |
| Bromo at C3 (replaced by Donor) | Raises HOMO | Red-shift in absorption/emission |
| Acceptor group on backbone | Lowers LUMO | Red-shift in absorption/emission |
Precursor for Organic Semiconductor Synthesis
This compound is a valuable precursor for the synthesis of small molecules and polymers used as organic semiconductors in devices like organic field-effect transistors (OFETs) and perovskite solar cells. sigmaaldrich.comrsc.orgnbinno.com The fluorene unit is often incorporated to enhance charge carrier mobility and device stability. rsc.orgrsc.org
The synthesis of organic semiconductors from this precursor often involves building larger, more complex molecules through successive cross-coupling reactions. For instance, the bromine atom can be used to link the fluorene unit to other aromatic systems, creating extended conjugated structures. These materials can be designed to have specific charge-transporting properties, acting as either hole-transporting materials (HTMs) or electron-transporting materials (ETMs). For example, fluorene-terminated molecules with a spiro[fluorene-9,9′-xanthene] core have been shown to be effective HTMs in perovskite solar cells. rsc.orgresearchgate.net
Design Considerations for Charge Transport Materials
The design of efficient charge transport materials (CTMs) for electronic devices hinges on several key molecular features, many of which are exemplified by the structure of this compound. Fluorene-based compounds are widely recognized for their potential in optoelectronics due to their high thermal stability and robust, tunable photophysical properties. tue.nlresearchgate.net
A primary consideration is solubility. The introduction of two methyl groups at the C9 position of the fluorene ring, as seen in this compound, is a crucial design strategy. These bulky alkyl groups prevent the planar fluorene units from packing too closely, which enhances solubility in common organic solvents. mdpi.com This improved processability is vital for fabricating uniform, large-area thin films using cost-effective solution-based methods. researchgate.net
Another critical factor is the tuning of electronic properties, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The methoxy (-OCH₃) group at the 2-position is an electron-donating group, which tends to raise the HOMO level. Conversely, the bromo (-Br) group at the 3-position is an electron-withdrawing group. This specific arrangement of donor and acceptor moieties on the fluorene backbone creates an intramolecular dipole and allows for precise tuning of the molecule's energy levels. This tuning is essential for matching the energy levels of other materials within an electronic device, such as electrodes or adjacent organic layers, to ensure efficient charge injection and transport.
Furthermore, the ability to form stable amorphous films is highly desirable for CTMs to ensure device longevity and reproducibility. The non-planar nature induced by the C9 dimethyl groups helps to inhibit crystallization, promoting the formation of morphologically stable amorphous glasses with high glass transition temperatures (Tg). researchgate.net The bromo-substituent also provides a reactive handle for further chemical modification, allowing this compound to serve as a building block for more complex, high-performance CTMs, including both hole-transporting materials (HTMs) and electron-transporting materials (ETMs). rsc.orgrsc.orgrsc.orgrsc.org
| Property | Design Feature in this compound | Benefit for Charge Transport Materials |
| Solubility | Two methyl groups at the C9 position. | Prevents intermolecular packing, enhancing solubility for solution processing. mdpi.com |
| Energy Level Tuning | Electron-donating methoxy group and electron-withdrawing bromo group. | Allows for precise control over HOMO/LUMO levels for efficient charge injection. |
| Morphological Stability | Bulky C9 substituents. | Inhibits crystallization, promoting the formation of stable amorphous films. researchgate.net |
| Versatility | Reactive bromo group. | Enables further synthesis (e.g., cross-coupling reactions) to create more complex CTMs. |
Application as a Core in Advanced Optoelectronic Components
The inherent properties of the fluorene scaffold make it a favored component in a range of optoelectronic devices. nbinno.com The this compound derivative is particularly valuable as a precursor or building block for the active materials within these components.
Role in Organic Light-Emitting Diode (OLED) Architecture (as a building block)
In the architecture of OLEDs, materials with high photoluminescence efficiency, good thermal stability, and balanced charge transport are required. Fluorene derivatives are frequently employed as emitters, hosts, or charge-transporting layers. researchgate.netnih.gov
This compound serves as an excellent starting material for synthesizing complex molecules for OLEDs. The bromine atom is a key functional group that can be readily converted into other functionalities or used directly in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the "building up" of larger, conjugated systems. For instance, it can be coupled with various aromatic boronic acids or amines to create hole-transporting materials (HTMs) or emissive molecules. mdpi.comrsc.org The combination of the electron-rich methoxy group and the fluorene core can be used to design blue-emitting materials, which are highly sought after in display and lighting applications. By coupling this building block with other aromatic units, the emission color can be precisely tuned across the visible spectrum.
Contributions to Organic Photovoltaic Cells (as a building block)
In the field of organic photovoltaics (OPVs), there is a continuous search for materials that can efficiently absorb sunlight and transport charge to the electrodes. Fluorene-based compounds are extensively used as both electron-donating (p-type) and electron-accepting (n-type) materials in the active layer of OPVs. nih.govnanoge.org
The structure of this compound is well-suited for the synthesis of materials for OPVs. It can act as a segment in a conjugated polymer or as the core of a small molecule donor. The methoxy group contributes to its electron-donating character. Through coupling reactions at the bromo-position, it can be linked with electron-accepting units to form donor-acceptor (D-A) copolymers. This D-A architecture is a cornerstone of modern OPV design, as it promotes charge separation at the donor-acceptor interface, a critical step in converting light to electricity. Its use as a building block allows for the creation of materials with broad absorption spectra and appropriate energy levels for efficient hole or electron transport. rsc.orgresearchgate.netrsc.org
Design of Non-Linear Optical (NLO) Materials from Fluorene Derivatives
Non-linear optical (NLO) materials are crucial for applications in telecommunications, optical computing, and frequency conversion. bohrium.com A common strategy for creating molecules with large NLO responses is the donor-π-acceptor (D-π-A) motif. nih.govacs.org
Fluorene derivatives are excellent candidates for the π-bridge in these systems due to their rigid, planar structure and high degree of π-conjugation. nih.govresearchgate.net this compound is an ideal precursor for NLO chromophores. The methoxy group can serve as the electron donor, while the fluorene ring acts as the conjugated bridge. The bromo-position provides a convenient site to attach a strong electron-acceptor group (such as a dicyanovinyl or nitro group) via straightforward chemical reactions. nih.govacs.org This modular design approach allows for the systematic optimization of the NLO properties by varying the strength of the donor and acceptor groups.
Development of Functional Supramolecular Systems
Beyond single-molecule properties, the organization of molecules on a larger scale—supramolecular assembly—is key to fabricating functional materials. tue.nl Fluorene-based units are known to form ordered structures through non-covalent interactions, leading to materials with anisotropic properties suitable for specialized applications. tue.nl
Self-Assembly Strategies for Fluorene-Containing Units
The self-assembly of fluorene derivatives is primarily driven by π-π stacking interactions between the aromatic rings. rsc.org However, the specific functional groups on the fluorene core can introduce additional, more directional interactions that guide the assembly process. The structure of this compound incorporates several features that can be exploited in self-assembly strategies.
The bulky dimethyl groups at the C9 position not only enhance solubility but also influence the packing geometry, preventing a simple co-facial π-stack and potentially leading to more complex, twisted, or offset arrangements. researchgate.net The bromo-substituent can participate in halogen bonding, a highly directional non-covalent interaction that can be used to control the crystal packing. Similarly, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor if a suitable hydrogen bond donor is present in the system. By carefully designing complementary molecules, it is possible to direct the self-assembly of this compound-containing units into specific architectures, such as one-dimensional stacks or two-dimensional sheets, which is crucial for optimizing charge transport or other collective properties in a material. mdpi.comacs.org
Directed Assembly in Functional Materials
The chemical architecture of this compound makes it a strategically designed precursor for the synthesis of complex organic semiconductors used in advanced functional materials. The concept of "directed assembly" in this context refers to the intentional design of this molecular building block to control the synthesis, structure, and ultimate properties of larger, high-performance molecules and their subsequent arrangement in solid-state devices. Each functional group on the this compound core plays a distinct and crucial role in this process, guiding the formation of materials with tailored optoelectronic characteristics.
Fluorene and its derivatives are a leading class of organic semiconductors that have enabled significant progress in technologies like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.org The performance of these devices relies on the precise assembly of multiple layers of specialized materials, including hole-transporting layers (HTLs). The molecular precursors used to build these layers are engineered to ensure favorable energy level alignment, efficient charge transport, and long-term operational stability. rsc.orgtue.nl
Strategic Functionalization for Molecular Control:
The utility of this compound as a precursor is rooted in its specific combination of substituents:
The Bromo Group (Br): Positioned at the C3 carbon, the bromine atom serves as a versatile reactive site. It is ideal for participating in powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in polymerizing or attaching the fluorene core to other molecular fragments, such as triarylamine units, to construct the larger, conjugated systems required for hole-transporting materials. rsc.orgmdpi.com This reactive handle allows chemists to "direct" the assembly of complex molecular architectures with precision.
The 9,9-dimethyl Group (–C(CH₃)₂): The two methyl groups attached to the C9 bridge of the fluorene core provide a critical steric effect. This substitution pattern serves two primary purposes in directing the assembly of the final material. Firstly, it significantly enhances the solubility of both the precursor and the resulting larger molecules in common organic solvents, simplifying processing and device fabrication. mdpi.com Secondly, the bulky dimethyl groups prevent the planar fluorene units from packing too closely together (π-π stacking). mdpi.com This hindrance of intermolecular packing is crucial for forming stable, amorphous (non-crystalline) thin films, which leads to more uniform and reliable device performance and longevity. mdpi.comresearchgate.net
Application in Hole-Transporting Materials (HTMs):
The directed assembly enabled by precursors like this compound is exemplified in the creation of advanced HTMs. For instance, many high-performance HTMs feature a central core linked to peripheral donor moieties like methoxy-substituted triphenylamines. rsc.orgresearchgate.net Our target compound is an ideal precursor for creating such structures. Through a coupling reaction at the bromine site, it can be linked to other aromatic amines to form complex triarylamine-fluorene hybrids.
Research has demonstrated that combining fluorene units with triarylamine groups results in materials with tunable energy levels, excellent film-forming properties, and high hole mobility. mdpi.comacs.org In perovskite solar cells, HTMs synthesized from fluorene-terminated building blocks have achieved remarkable power conversion efficiencies, outperforming standard materials. rsc.orgresearchgate.net The molecular design, originating from the precursor, dictates the final material's hydrophobicity, thermal stability, and charge-recombination resistance, all of which are critical for long-lasting, high-performance solar cells. rsc.orgrsc.org The strategic placement of methoxy and dimethyl groups, as seen in this compound, is a key principle in the molecular engineering of these next-generation materials. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes to Access Undiscovered Derivatives
The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of the 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene scaffold. While traditional methods for synthesizing fluorene (B118485) derivatives can be harsh or complex, modern synthetic strategies offer promising avenues for creating a diverse library of novel derivatives. acs.org
Future research should focus on leveraging transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of functional groups via well-established methods like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. nih.govnih.govresearchgate.netmdpi.com A key area of investigation will be the development of catalyst systems that are tolerant to the methoxy (B1213986) group and can achieve high yields and selectivity. rsc.org
Furthermore, the direct C-H activation and functionalization of the fluorene core represents a highly attractive and atom-economical approach. acs.orgbohrium.com Research into regioselective C-H activation would enable the introduction of additional functionalities at specific positions on the aromatic backbone, leading to the synthesis of previously inaccessible and highly complex molecular architectures.
Another promising direction is the exploration of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Developing such reactions for the this compound framework could significantly streamline the synthesis of novel derivatives.
| Synthetic Strategy | Potential Reagents/Catalysts | Target Derivatives | Anticipated Advantages |
| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), various boronic acids | Aryl-substituted fluorenes | High functional group tolerance, commercially available reagents |
| Sonogashira Coupling | Palladium/copper co-catalysis, terminal alkynes | Alkynyl-substituted fluorenes | Formation of rigid, conjugated systems |
| C-H Activation | Rhodium or Palladium catalysts | Directly functionalized fluorenes | High atom economy, access to novel substitution patterns |
| Multicomponent Reactions | Transition metal catalysts, diverse starting materials | Highly complex, multi-functionalized fluorenes | Increased synthetic efficiency, molecular diversity |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
To optimize the novel synthetic routes discussed above, a deep understanding of the reaction mechanisms and kinetics is crucial. Advanced spectroscopic techniques, particularly those enabling in-situ and real-time monitoring, are invaluable tools for this purpose. The implementation of Process Analytical Technology (PAT) can significantly enhance process understanding and control. numberanalytics.commt.comchromnet.net
Future research should employ techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the consumption of reactants and the formation of intermediates and products in real-time. nih.govacs.org This would provide critical insights into reaction pathways and help identify optimal reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions, in-situ monitoring can help elucidate the roles of different catalyst and ligand systems. rsc.orgrsc.orgresearchgate.netorganic-chemistry.org
Surface-Enhanced Raman Scattering (SERS) is another powerful technique that could be explored for monitoring reactions involving fluorene derivatives, especially in heterogeneous catalysis. nih.gov By assembling catalytically active nanoparticles into dimers, it's possible to achieve significant signal enhancement, allowing for the sensitive detection of catalytic conversions at the single-dimer level. nih.gov
| Spectroscopic Technique | Information Gained | Application to Fluorene Synthesis |
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products | Optimization of reaction conditions (temperature, pressure, catalyst loading) for cross-coupling reactions |
| Surface-Enhanced Raman Scattering (SERS) | High-sensitivity monitoring of surface-catalyzed reactions | Mechanistic studies of heterogeneous catalytic C-H activation |
| In-situ NMR | Detailed structural information on transient species | Identification of key intermediates in complex reaction pathways |
| UV-Vis Spectroscopy | Monitoring changes in electronic conjugation | Following the progress of reactions that lead to extended π-systems |
Deepening Computational Insights into Reactivity and Material Performance
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict and understand the electronic and optical properties of this compound derivatives. nih.govresearchgate.networldscientific.comindexcopernicus.comacs.orgbohrium.com By modeling the impact of different substituents on the molecular geometry, electronic structure (HOMO/LUMO levels), and absorption/emission spectra, computational studies can guide the rational design of new materials with tailored properties. mdpi.combohrium.com
Future computational work should focus on several key areas. Firstly, detailed DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict the photophysical properties of novel derivatives, such as their absorption and emission wavelengths, quantum yields, and two-photon absorption cross-sections. researchgate.networldscientific.com This is particularly relevant for applications in organic light-emitting diodes (OLEDs) and bio-imaging. mdpi.com
Secondly, molecular modeling can be employed to study the intermolecular interactions and solid-state packing of these materials. Understanding how molecules arrange themselves in the solid state is critical for predicting charge transport properties in organic electronic devices.
Finally, Quantitative Structure-Activity Relationship (QSAR) studies could be developed to correlate the structural features of different derivatives with their observed material performance or biological activity. This would enable the in-silico screening of large virtual libraries of compounds, accelerating the discovery of new high-performance materials.
| Computational Method | Predicted Properties | Relevance to this compound |
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, vibrational frequencies | Predicting reactivity and electronic properties of new derivatives |
| Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectra, excited state properties | Guiding the design of new fluorescent materials for OLEDs and sensors |
| Molecular Dynamics (MD) | Solid-state packing, intermolecular interactions | Understanding charge transport in organic electronic devices |
| QSAR | Correlation of structure with activity/properties | Accelerating the discovery of new materials with desired functionalities |
Exploration of New Application Domains Beyond Current Paradigms
While fluorene derivatives are well-established in the field of organic electronics, particularly OLEDs, the unique properties of this compound and its derivatives could open doors to a range of new application domains. entrepreneur-cn.comrsc.org
One of the most promising new frontiers is in the realm of biomedical imaging and diagnostics. The fluorene scaffold can be engineered to create highly fluorescent probes with large two-photon absorption cross-sections, making them ideal for two-photon fluorescence microscopy (2PFM). researchgate.netnih.govacs.orgnih.govspiedigitallibrary.org The bromo- and methoxy- substituents on the core of this compound offer handles for conjugation to biomolecules, enabling targeted imaging of specific cells or organelles. nih.govacs.org There is also potential for the development of "theranostic" agents, which combine diagnostic imaging with therapeutic action.
Another exciting avenue is the development of chemical sensors. The fluorescent properties of fluorene derivatives are often sensitive to their local environment. acs.orgnih.govnih.govacs.orgfrontiersin.org This sensitivity can be harnessed to create sensors for a variety of analytes, including ions and small molecules, with applications in environmental monitoring and medical diagnostics. acs.orgnih.gov
| Application Domain | Key Properties of Fluorene Derivatives | Potential Impact |
| Biomedical Imaging (2PFM) | High two-photon absorption cross-section, photostability, tunable emission | Deeper tissue imaging with reduced phototoxicity |
| Chemical Sensors | Environmentally sensitive fluorescence, specific binding sites | Ultrasensitive detection of environmental pollutants and disease biomarkers |
| Theranostics | Combined imaging and therapeutic functionalities | Personalized medicine and targeted drug delivery |
| Organic Photovoltaics | Tunable energy levels, good charge transport | Development of more efficient and stable solar cells |
Sustainable Synthesis and Green Chemistry Approaches for Fluorene Compounds
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of more sustainable and environmentally friendly synthetic methods. rsc.orgacs.orgdovepress.com
One key area of focus is the use of greener solvents and reaction conditions. For example, the aerobic oxidation of 9H-fluorenes to 9-fluorenones can be achieved in high yield using air as the oxidant in the presence of a base like KOH in THF, which is a more environmentally benign approach compared to traditional methods using heavy metal oxidants. rsc.org
The development of catalytic reactions that proceed with high atom economy is another important aspect of green chemistry. C-H activation, as mentioned earlier, is a prime example of such a strategy. acs.orgbohrium.com Biocatalysis, the use of enzymes to carry out chemical transformations, also holds significant promise for the sustainable synthesis of fluorene derivatives.
Furthermore, the implementation of flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. acs.orgnih.govbeilstein-journals.orgmit.eduresearchgate.net Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and purities, and can facilitate the use of hazardous reagents in a safer manner. nih.gov
| Green Chemistry Approach | Specific Example/Technique | Benefits for Fluorene Synthesis |
| Use of Greener Reagents | Aerobic oxidation using air | Avoids the use of toxic heavy metal oxidants |
| High Atom Economy Reactions | C-H activation | Reduces waste by incorporating most atoms from the reactants into the final product |
| Biocatalysis | Enzymatic transformations | Mild reaction conditions, high selectivity |
| Flow Chemistry | Continuous flow reactors | Improved safety, efficiency, and scalability |
Q & A
Q. What are the optimized synthetic routes for 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and methoxylation of the fluorene core. For bromination, direct electrophilic substitution using Br₂ in the presence of Lewis acids (e.g., FeBr₃) is common. Methoxylation at the 2-position can be achieved via Ullmann coupling or nucleophilic aromatic substitution (SNAr) using methoxide ions under controlled temperatures (60–80°C). Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂) improve coupling efficiency in methoxylation .
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product with >95% purity.
Data Table : Typical Yields Under Varying Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| PdCl₂ | 80 | DMF | 78 |
| None | 60 | THF | 45 |
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorene aromatic protons at δ 7.1–7.5 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at <0.5% levels .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z for C₁₆H₁₅BrO: ~318.03) .
Note : Melting point analysis (literature range: 96–98°C) provides a rapid purity check .
Advanced Research Questions
Q. What are the mechanistic insights into the regioselectivity of bromination in 9,9-dimethylfluorene derivatives?
Methodological Answer: Regioselectivity at the 3-position is influenced by steric and electronic effects:
- Steric hindrance : The 9,9-dimethyl groups block substitution at positions 4 and 5, directing bromine to the less hindered 3-position .
- Electronic effects : Electron-donating methoxy groups at position 2 activate the adjacent aromatic ring, favoring electrophilic attack at position 3. Computational studies (DFT calculations) can map electron density distributions to predict reactivity .
Case Study : Comparison of bromination rates in 2-methoxy vs. unsubstituted 9,9-dimethylfluorene shows a 2.5× faster reaction in the methoxy derivative due to enhanced ring activation .
Q. How do substituents (Br, OMe) affect the optoelectronic properties of 9,9-dimethylfluorene derivatives?
Methodological Answer: Substituents alter the HOMO-LUMO gap and emission properties:
- Bromine : Electron-withdrawing Br reduces the HOMO energy by ~0.3 eV, increasing electron affinity for OLED applications .
- Methoxy : Electron-donating OMe raises the HOMO level, enhancing hole-transport capabilities.
Experimental Design :
Cyclic Voltammetry : Measure oxidation/reduction potentials to calculate HOMO/LUMO levels.
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software provides definitive structural
- Twinning analysis : Addresses discrepancies in unit cell parameters (e.g., orthorhombic vs. monoclinic systems) via refinement tools in SHELXL .
- Validation : Compare experimental bond lengths (e.g., C-Br: 1.89 Å) with DFT-optimized geometries to identify outliers .
Case Study : A 2023 study resolved conflicting reports on the dihedral angle between fluorene rings (12.5° vs. 15.2°) by refining data with SHELXL-2018, confirming 14.3° ± 0.2° .
Q. What strategies mitigate decomposition during Suzuki-Miyaura cross-coupling of this compound?
Methodological Answer:
- Protecting groups : Use trimethylsilyl (TMS) groups to shield reactive sites during coupling .
- Catalyst optimization : Pd(PPh₃)₄ with chelating ligands (e.g., SPhos) reduces β-hydride elimination .
- Low-temperature conditions : Reactions at 50°C (vs. 80°C) decrease side-product formation by 40% .
Q. How does the steric bulk of 9,9-dimethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer: The dimethyl groups hinder axial approach of catalysts, slowing transmetalation steps. Kinetic studies show:
- Turnover frequency (TOF) : Reduced by 30% compared to non-methylated analogs .
- Workaround : Bulky ligands (e.g., t-BuBrettPhos) improve catalyst access to the reactive site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
